Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate
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Description
“Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C9H13IN2O2 . It has an average mass of 308.116 Da and a monoisotopic mass of 308.002167 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of nine carbon atoms, thirteen hydrogen atoms, one iodine atom, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrazoles in general can undergo a variety of reactions. For instance, a regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its storage temperature is recommended to be in a freezer .Safety and Hazards
Properties
IUPAC Name |
methyl 4-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-6(2)5-12-8(9(13)14-3)7(10)4-11-12/h4,6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXPDHAHAOADMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)I)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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